2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate
CAS No.:
Cat. No.: VC16027058
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O5S |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 2-[(E)-3-(4-hydroxy-2,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate |
| Standard InChI | InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-16(19)7-6-12-10-15(21-5)13(18)11-14(12)20-4;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
| Standard InChI Key | NPOZDPAVPFLLCN-UHFFFAOYSA-N |
| Isomeric SMILES | C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
| Canonical SMILES | C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C=C1OC)O)OC.C(#N)[S-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
2-((3-(4-Hydroxy-2,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium thiocyanate (CAS: 7431-77-8) is systematically named based on IUPAC conventions. Its structure comprises a trimethylethanaminium cation bonded via an ester linkage to a 3-(4-hydroxy-2,5-dimethoxyphenyl)acryloyl group, with a thiocyanate counterion . The compound’s isomeric SMILES string, C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C=C1OC)O)OC.C(#N)[S-], highlights its E-configuration at the acryloyl double bond, which is critical for its biological activity.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₅S | |
| Molar Mass | 368.45 g/mol | |
| Melting Point | 177–182°C | |
| Solubility | Methanol, ethanol, DMSO | |
| Storage Conditions | -20°C under inert atmosphere |
Biosynthetic Origin and Natural Occurrence
This compound is a secondary metabolite synthesized in cruciferous plants as part of their defense mechanisms against pathogens and herbivores . Its isolation from Brassica species underscores its role in plant allelopathy and stress response systems .
Pharmacological Research and Mechanisms of Action
Antioxidant and Cardioprotective Effects
In H₂O₂-treated cardiomyocytes, sinapine thiocyanate (6–60 μM) attenuated mitochondrial oxidative stress by scavenging reactive oxygen species (ROS) and restoring glutathione levels . This activity is linked to its methoxy phenolic groups, which donate electrons to neutralize free radicals .
Antiproliferative Activity in Cancer Cells
In Caco-2 colorectal adenocarcinoma cells, sinapine thiocyanate (10–200 μM) inhibited proliferation via downregulation of phosphorylated extracellular signal-regulated kinase (ERK1/2) and fibroblast growth factor receptor substrate 2α (FRS2α), key mediators of cell cycle progression . Synergistic effects with doxorubicin were observed, attributed to suppression of P-glycoprotein (P-gp)-mediated drug efflux .
Acetylcholinesterase Inhibition
At 50 μM, the compound inhibited acetylcholinesterase (AChE) by 72% in vitro, suggesting potential for Alzheimer’s disease treatment by increasing synaptic acetylcholine levels .
Topical Application in Acupoint Herbal Patching
A rat model study demonstrated that sinapine thiocyanate administered via acupoint patches achieved peak dermal concentrations of 250.01 ± 61.99 ng/mL at 2 hours post-application, with no systemic absorption detected in plasma . This localized action supports its use in transdermal therapies for inflammatory conditions .
Anti-Nonalcoholic Fatty Liver Disease (NAFLD)
In high-fat diet-induced NAFLD mice, daily oral administration (20 mg/kg) reduced hepatic steatosis by 40% through modulation of gut microbiota composition, particularly increasing Bifidobacterium spp. and suppressing Firmicutes/Bacteroidetes ratio .
Pancreatic Cancer Xenograft Models
Intraperitoneal injection of sinapine thiocyanate (25 mg/kg) in nude mice bearing PANC-1 tumors reduced tumor volume by 58% over 21 days, correlating with downregulation of growth arrest and DNA damage-inducible alpha (GADD45A) and inhibition of epithelial-mesenchymal transition (EMT) .
Future Research Directions
-
Pharmacokinetic Profiling: Elucidate absorption, distribution, metabolism, and excretion (ADME) parameters to optimize dosing regimens.
-
Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability and target specificity.
-
Clinical Trials: Initiate Phase I trials to assess safety and efficacy in human populations, particularly for oncology and metabolic indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume